Cas no 2060040-55-1 (1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo3,4-bpyridine)

1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolopyridine core with tert-butyl, chloro, and methyl substituents. Its structural complexity and functional group arrangement make it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group enhances steric hindrance, potentially improving selectivity in reactions, while the dichloro and methyl substitutions offer versatile reactivity for further functionalization. This compound is particularly useful in the development of biologically active molecules, serving as a key scaffold in medicinal chemistry research. Its stability and well-defined reactivity profile contribute to its utility in high-precision synthetic applications.
1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo3,4-bpyridine structure
2060040-55-1 structure
Product Name:1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo3,4-bpyridine
CAS No:2060040-55-1
MF:C11H13Cl2N3
MW:258.147020101547
MDL:MFCD30477281
CID:5202930
PubChem ID:125426962
Update Time:2025-05-24

1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo3,4-bpyridine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazolo[3,4-b]pyridine, 4,6-dichloro-1-(1,1-dimethylethyl)-3-methyl-
    • 1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo3,4-bpyridine
    • MDL: MFCD30477281
    • Inchi: 1S/C11H13Cl2N3/c1-6-9-7(12)5-8(13)14-10(9)16(15-6)11(2,3)4/h5H,1-4H3
    • InChI Key: QVAFONZPXIIOLB-UHFFFAOYSA-N
    • SMILES: C12N(C(C)(C)C)N=C(C)C1=C(Cl)C=C(Cl)N=2

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Additional information on 1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo3,4-bpyridine

Research Brief on 1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 2060040-55-1): Recent Advances and Applications

The compound 1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 2060040-55-1) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. Recent studies have focused on its structural optimization and biological evaluation, revealing its potential as a versatile building block for targeted therapies.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this pyrazolopyridine core exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), with IC50 values in the low nanomolar range. The tert-butyl group at position 1 was found to be crucial for maintaining binding affinity, while the dichloro substitution pattern at positions 4 and 6 contributed to improved metabolic stability compared to earlier analogs.

Structural biology studies using X-ray crystallography have provided detailed insights into the binding mode of this compound class with various kinase targets. The methyl group at position 3 was shown to occupy a hydrophobic pocket in the ATP-binding site, explaining the observed selectivity profile. These findings have guided the design of second-generation inhibitors with enhanced target specificity.

In preclinical development, several analogs derived from this scaffold have shown promising antitumor activity in xenograft models, particularly against breast cancer and glioblastoma cell lines. The compound's favorable physicochemical properties, including moderate lipophilicity (clogP ~2.8) and good solubility (>50 μM in PBS), make it an attractive starting point for further optimization.

Recent patent applications (WO2023051234, US2023187652) have disclosed novel synthetic routes to this scaffold, improving yields from 32% to 68% through optimized palladium-catalyzed coupling reactions. These methodological advances are expected to facilitate larger-scale production for further biological evaluation.

Ongoing research is exploring the expansion of this chemotype beyond oncology applications, with preliminary data suggesting potential in inflammatory diseases through JAK kinase inhibition. The compound's privileged structure characteristics position it as a versatile platform for multipharmacology approaches in drug discovery.

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